

A Comparative Analysis of GC-MS Fragmentation Patterns in Butyrate Esters

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Compound of Interest

Compound Name: *2-Methylbutyl isobutyrate*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the gas chromatography-mass spectrometry (GC-MS) fragmentation patterns of four common butyrate esters: methyl butyrate, ethyl butyrate, propyl butyrate, and butyl butyrate. Understanding these patterns is crucial for the accurate identification and differentiation of these volatile compounds in various research and development applications, including flavor and fragrance analysis, metabolomics, and quality control in pharmaceutical and food industries. This document presents supporting experimental data, detailed methodologies for analysis, and visualizations to illustrate key fragmentation pathways.

Key Fragmentation Data of Butyrate Esters

The electron ionization (EI) mass spectra of butyrate esters are characterized by specific fragmentation patterns that are influenced by the structure of the alkyl group. The following table summarizes the major fragment ions (mass-to-charge ratio, m/z) and their relative abundances for methyl, ethyl, propyl, and butyl butyrate.

m/z	Methyl Butyrate	Ethyl Butyrate	Propyl Butyrate	Butyl Butyrate	Putative Fragment Identity
43	100	100	100	100	[CH ₃ CH ₂ CO] + (Butyryl cation)
71	65	80	94	82	[CH ₃ CH ₂ CH 2CO] + (Butanoyl cation) / Loss of Alkoxy Radical
Molecular Ion	102 (weak)	116 (weak)	130 (weak)	144 (very weak/absent)	[M] ⁺ •
Other significant fragments	74 (McLafferty)	88 (McLafferty)	60 (McLafferty), 89	56, 89	Various rearrangeme nt and cleavage products

Experimental Protocols

The data presented in this guide were obtained using standard gas chromatography-mass spectrometry (GC-MS) techniques. Below is a detailed methodology that can be employed for the analysis of butyrate esters.

Sample Preparation:

For standard analysis, dilute the pure ester in a suitable volatile solvent such as methanol or ethyl acetate to a concentration of approximately 100 ppm.

Gas Chromatography (GC) Conditions:

- Column: A non-polar or mid-polar capillary column is recommended. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane

stationary phase (e.g., DB-5ms or equivalent).

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Inlet Temperature: 250°C.
- Injection Volume: 1 μ L with a split ratio of 50:1.
- Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, followed by a ramp of 10°C/min to 200°C, with a final hold of 2 minutes. This program allows for the separation of these volatile esters.

Mass Spectrometry (MS) Conditions:

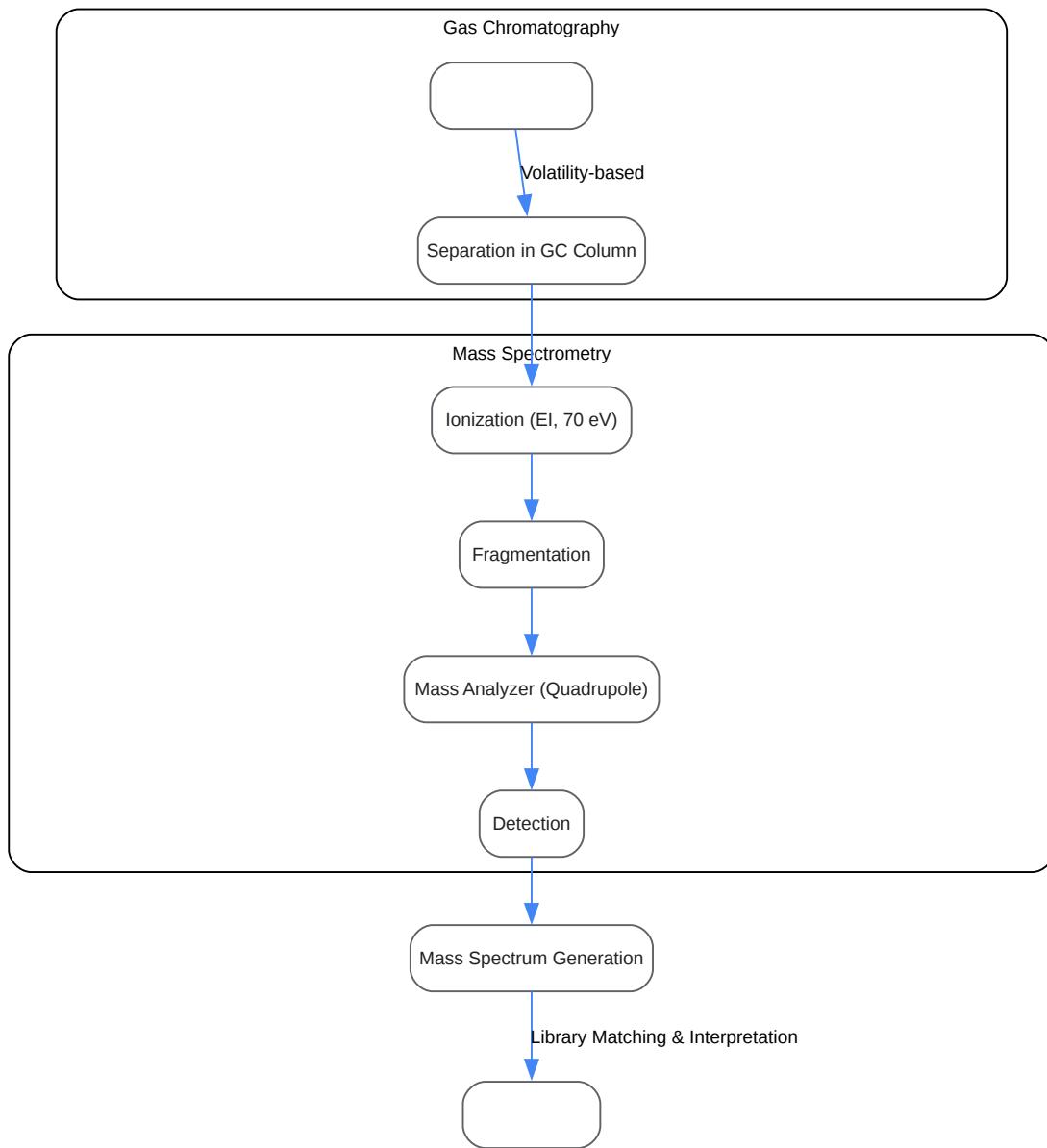
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: m/z 35-200.
- Solvent Delay: 2 minutes.

Fragmentation Pathways

The fragmentation of butyrate esters under electron ionization is primarily driven by cleavages adjacent to the carbonyl group and rearrangement reactions. The most common fragmentation pathways include alpha-cleavage and the McLafferty rearrangement.

General Fragmentation Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of butyrate esters, from sample injection to data analysis.

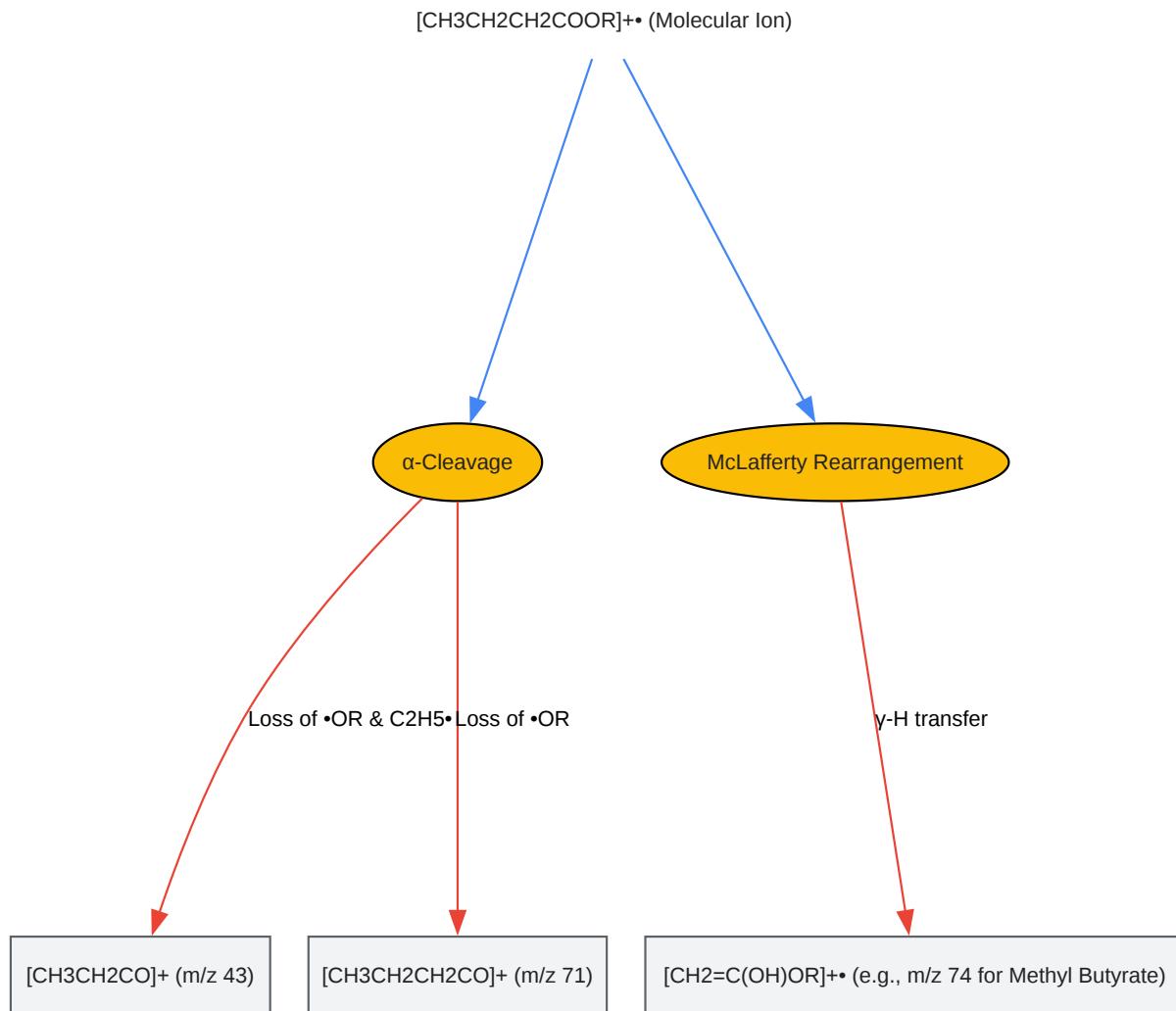


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GC-MS Analysis Workflow for Butyrate Esters

Key Fragmentation Pathways of a Generic Butyrate Ester

The diagram below illustrates the primary fragmentation pathways for a generic butyrate ester, leading to the formation of characteristic ions.



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